N-(4-ethylphenyl)-3-oxobutanamide
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Overview
Description
N-(4-ethylphenyl)-3-oxobutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group attached to the phenyl ring and a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-ethylphenyl)-3-oxobutanamide typically begins with 4-ethylphenylamine and ethyl acetoacetate.
Reaction Conditions: The reaction involves the condensation of 4-ethylphenylamine with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. The reaction is carried out under reflux conditions for several hours.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ethylphenyl)-3-oxobutanamide can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted amides or other functionalized derivatives.
Scientific Research Applications
Chemistry: N-(4-ethylphenyl)-3-oxobutanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways.
Medicine: this compound is being investigated for its potential therapeutic applications. It has been studied for its anticonvulsant and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or decreased seizure activity.
Comparison with Similar Compounds
N-(4-methylphenyl)-3-oxobutanamide: Similar structure with a methyl group instead of an ethyl group.
N-(4-ethylphenyl)-3-oxopropanamide: Similar structure with a shorter carbon chain in the amide moiety.
N-(4-ethylphenyl)-2-oxobutanamide: Similar structure with a different position of the oxo group.
Uniqueness: N-(4-ethylphenyl)-3-oxobutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the phenyl ring and the 3-oxobutanamide moiety makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-10-4-6-11(7-5-10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUAIVVYFQPYAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393648 |
Source
|
Record name | N-(4-ethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32357-75-8 |
Source
|
Record name | N-(4-ethylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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